3'-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carbonitrile
CAS No.:
Cat. No.: VC19966166
Molecular Formula: C14H8FNO
Molecular Weight: 225.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H8FNO |
|---|---|
| Molecular Weight | 225.22 g/mol |
| IUPAC Name | 4-(3-fluoro-4-formylphenyl)benzonitrile |
| Standard InChI | InChI=1S/C14H8FNO/c15-14-7-12(5-6-13(14)9-17)11-3-1-10(8-16)2-4-11/h1-7,9H |
| Standard InChI Key | LDQOANSAUQUPKV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)C=O)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound consists of two benzene rings connected by a single bond (biphenyl system). Key substituents include:
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Fluorine at the 3'-position of the second benzene ring.
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Formyl group (-CHO) at the 4'-position of the second ring.
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Carbonitrile group (-CN) at the 4-position of the first ring .
Table 1: Key Structural and Physicochemical Properties
The fluorine atom enhances electronegativity, while the formyl and carbonitrile groups provide sites for further chemical modifications .
Synthesis and Reaction Pathways
Suzuki-Miyaura Cross-Coupling
The most widely reported synthesis involves Suzuki-Miyaura coupling, a palladium-catalyzed reaction between aryl halides and boronic acids. A representative procedure includes:
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Reactants: 4-Bromobenzaldehyde and (4-cyanophenyl)boronic acid.
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Catalyst: (0.005 mol%) with potassium carbonate as a base.
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Conditions: PEG400/ solvent system at room temperature under inert atmosphere .
Reaction Equation:
This method achieves yields up to 94% with high purity .
Alternative Methods
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Friedel-Crafts Alkylation: A patent describes cyanogen chloride and aluminum chloride-mediated cyanation of biphenyl derivatives, though this method risks polycyanation by-products.
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One-Pot Borylation/Cross-Coupling: A scalable approach using Pd catalysts and phosphine ligands was reported for analogous biphenyl carbonitriles .
Applications in Research and Industry
Pharmaceutical Intermediate
The compound serves as a precursor for HIV-1 inhibitors and anticancer agents. Its formyl group enables Schiff base formation with amines, a critical step in developing protease inhibitors .
Table 2: Biological Activity of Derivatives
| Derivative Structure | Target | IC | Source |
|---|---|---|---|
| Imidazole-Coupled Analogue | CYP121 (M. tuberculosis) | 1.4 µM | |
| Ir(III) Complexes | Electroluminescent Devices | N/A |
Materials Science
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Coordination Chemistry: The carbonitrile group facilitates ligand design for luminescent Ir(III) complexes used in OLEDs .
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Polymer Synthesis: Acts as a monomer for high-performance polyamides and polyesters due to its rigid biphenyl core .
Comparison with Analogous Compounds
Table 3: Structural and Functional Comparisons
| Compound | Substituents | Applications |
|---|---|---|
| 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile | -F, -CN | Pharmaceutical intermediates |
| 4'-Formyl-[1,1'-biphenyl]-4-carbonitrile | -CHO, -CN | Catalysis |
The formyl group in 3'-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carbonitrile distinguishes it from non-aldehydic analogues, enabling nucleophilic addition reactions .
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